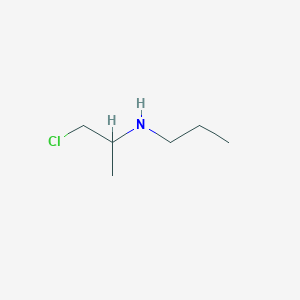

(1-Chloropropan-2-yl)(propyl)amine

Description

(1-Chloropropan-2-yl)(propyl)amine is a secondary amine characterized by a chlorinated isopropyl group (1-chloropropan-2-yl) and a propyl chain attached to the nitrogen atom. Its molecular formula is C₆H₁₃ClN, with a molecular weight of 146.63 g/mol. The chlorine atom at the 2-position of the propane backbone introduces significant electrophilicity, making the compound reactive in nucleophilic substitution reactions.

Properties

Molecular Formula |

C6H14ClN |

|---|---|

Molecular Weight |

135.63 g/mol |

IUPAC Name |

1-chloro-N-propylpropan-2-amine |

InChI |

InChI=1S/C6H14ClN/c1-3-4-8-6(2)5-7/h6,8H,3-5H2,1-2H3 |

InChI Key |

QXEISNDQTZSAAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloropropan-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-chloropropan-2-one with propan-1-amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods: In an industrial setting, the production of N-(1-Chloropropan-2-yl)propan-1-amine may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(1-Chloropropan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: N-(1-Hydroxypropan-2-yl)propan-1-amine.

Oxidation: N-(1-Cyanopropan-2-yl)propan-1-amine.

Reduction: N-(1-Methylpropan-2-yl)propan-1-amine.

Scientific Research Applications

N-(1-Chloropropan-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Chloropropan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The chlorine atom and amine group enable the compound to form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Key Observations:

- Chlorine Substitution: The presence of chlorine in (1-Chloropropan-2-yl)(propyl)amine distinguishes it from non-halogenated analogues like propylamine. This increases its electrophilicity, enabling participation in SN2 reactions, unlike primary amines such as propylamine, which primarily undergo nucleophilic additions .

- Steric Effects : The branched 1-chloropropan-2-yl group introduces steric hindrance compared to linear chains (e.g., propylamine). This may reduce nucleophilic efficiency relative to less hindered amines, as seen in , where propylamine reacts quantitatively in thiolactone ring-opening, while bulky amines exhibit reduced reactivity .

- Cyclic vs.

Nucleophilic Substitution:

The chlorine atom in (1-Chloropropan-2-yl)(propyl)amine makes it a candidate for displacement reactions. For example, in , chloroethyl-substituted tertiary amines are intermediates in polymer synthesis. Similarly, the target compound could serve as a precursor for quaternary ammonium salts or crosslinking agents .

Comparative Reactivity in Aminolysis:

highlights that amine bulkiness inversely correlates with reaction efficiency. While propylamine (primary) reacts quantitatively in thiolactone aminolysis, tertiary amines like N-isopropyl-N-propylaminoethyl-2-chloride may require harsher conditions due to steric hindrance. The secondary amine in (1-Chloropropan-2-yl)(propyl)amine likely exhibits intermediate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.